molecular formula C32H49NO9 B601102 (2S)-1-[2-[(2R,3R,6S)-6-[(2S,3E,5E,7E,9S,11R)-2,13-dimethoxy-3,9,11-trimethyl-12-oxotrideca-3,5,7-trienyl]-2-hydroxy-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylic acid CAS No. 147438-30-0

(2S)-1-[2-[(2R,3R,6S)-6-[(2S,3E,5E,7E,9S,11R)-2,13-dimethoxy-3,9,11-trimethyl-12-oxotrideca-3,5,7-trienyl]-2-hydroxy-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylic acid

Cat. No. B601102
M. Wt: 591.75
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Everolimus Ring-Opening Impurity. Everolimus inhibits cytokine-mediated lymphocyte proliferation.

Scientific Research Applications

Synthesis and Derivative Formation

  • The synthesis of related compounds such as (2S,5R)-5-hydroxylysine, which is unique to collagen and collagen-like proteins, has been achieved through the asymmetric hydroxylation of enolates derived from N-protected-6-substituted piperidin-2-ones. This process demonstrates the use of these compounds in the synthesis of biologically significant amino acids (J. Marin et al., 2002).

Glycosidase Inhibitory Activity

  • The stereoselective synthesis of certain derivatives, such as (2S,3R,6S)-6-methyl-3-hydroxy-piperidine-2-carboxylic acid, starting from D-glucose, has demonstrated the potential for glycosidase inhibitory activity. This highlights the role these compounds can play in enzyme inhibition (V. U. Pawar et al., 2010).

Potential in Cancer Treatment

  • Some derivatives of this compound class have been investigated for their role as Aurora kinase inhibitors, suggesting potential application in cancer treatment (ロバート ヘンリー,ジェームズ, 2006).

Synthesis of Natural Products

  • Research has been conducted on the stereoselective preparation of teneraic acid and related compounds via methods such as anodic oxidation and cobalt-catalyzed carbonylation. These methods are crucial for synthesizing specific stereochemical configurations found in natural substances (Y. Amino et al., 2017).

Identification and Characterization of Related Substances

  • The identification and characterization of related substances, especially in the context of multidrug-resistant tuberculosis (MDR-TB) drugs, have been explored. This underscores the importance of these compounds in pharmaceutical development and quality control (S. Jayachandra et al., 2018).

Development of Polysubstituted Piperidines

  • The asymmetric synthesis of methyl (2S,3S,6R)-6-(4-fluorophenyl)-2-(4-hydroxyphenyl)-piperidine-3-carboxylate demonstrates the ability to develop biologically interesting polysubstituted piperidines. This methodology allows for the creation of complex molecular structures with potential therapeutic uses (Mateo M Salgado et al., 2019).

properties

IUPAC Name

(2S)-1-[2-[(2R,3R,6S)-6-[(2S,3E,5E,7E,9S,11R)-2,13-dimethoxy-3,9,11-trimethyl-12-oxotrideca-3,5,7-trienyl]-2-hydroxy-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H49NO9/c1-21(18-23(3)27(34)20-40-5)12-8-7-9-13-22(2)28(41-6)19-25-16-15-24(4)32(39,42-25)29(35)30(36)33-17-11-10-14-26(33)31(37)38/h7-9,12-13,21,23-26,28,39H,10-11,14-20H2,1-6H3,(H,37,38)/b9-7+,12-8+,22-13+/t21-,23-,24-,25+,26+,28+,32-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPXRWNOYALKECG-VWYRBUOESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(OC1(C(=O)C(=O)N2CCCCC2C(=O)O)O)CC(C(=CC=CC=CC(C)CC(C)C(=O)COC)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H](O[C@]1(C(=O)C(=O)N2CCCC[C@H]2C(=O)O)O)C[C@@H](/C(=C/C=C/C=C/[C@@H](C)C[C@@H](C)C(=O)COC)/C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H49NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

591.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(2-((2R,3R,6S)-6-((2S,3E,5E,7E,9S,11R)-2,13-Dimethoxy-3,9,11-trimethyl-12-oxotrideca-3,5,7-trien-1-yl)-2-hydroxy-3-methyltetrahydro-2H-pyran-2-yl)-2-oxoacetyl)piperidine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-1-[2-[(2R,3R,6S)-6-[(2S,3E,5E,7E,9S,11R)-2,13-dimethoxy-3,9,11-trimethyl-12-oxotrideca-3,5,7-trienyl]-2-hydroxy-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylic acid
Reactant of Route 2
(2S)-1-[2-[(2R,3R,6S)-6-[(2S,3E,5E,7E,9S,11R)-2,13-dimethoxy-3,9,11-trimethyl-12-oxotrideca-3,5,7-trienyl]-2-hydroxy-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylic acid
Reactant of Route 3
(2S)-1-[2-[(2R,3R,6S)-6-[(2S,3E,5E,7E,9S,11R)-2,13-dimethoxy-3,9,11-trimethyl-12-oxotrideca-3,5,7-trienyl]-2-hydroxy-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylic acid
Reactant of Route 4
(2S)-1-[2-[(2R,3R,6S)-6-[(2S,3E,5E,7E,9S,11R)-2,13-dimethoxy-3,9,11-trimethyl-12-oxotrideca-3,5,7-trienyl]-2-hydroxy-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylic acid
Reactant of Route 5
(2S)-1-[2-[(2R,3R,6S)-6-[(2S,3E,5E,7E,9S,11R)-2,13-dimethoxy-3,9,11-trimethyl-12-oxotrideca-3,5,7-trienyl]-2-hydroxy-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylic acid
Reactant of Route 6
(2S)-1-[2-[(2R,3R,6S)-6-[(2S,3E,5E,7E,9S,11R)-2,13-dimethoxy-3,9,11-trimethyl-12-oxotrideca-3,5,7-trienyl]-2-hydroxy-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylic acid

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